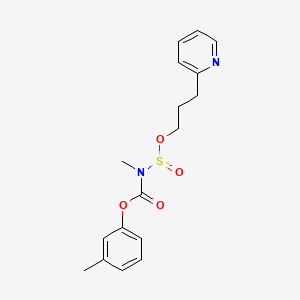
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form 1-cyano-3-(4-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and molecular targets, leading to various effects .
相似化合物的比较
Similar Compounds
3-Cyano-N-(prop-2-en-1-yl)benzamide: Similar structure but with a benzamide group instead of an acetate group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of an acetate group.
Uniqueness
1-Cyano-3-(4-nitrophenyl)prop-2-en-1-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
87639-26-7 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
[1-cyano-3-(4-nitrophenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H10N2O4/c1-9(15)18-12(8-13)7-4-10-2-5-11(6-3-10)14(16)17/h2-7,12H,1H3 |
InChI 键 |
KYEGMSPGHDBJDG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)

![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)

![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)





![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
